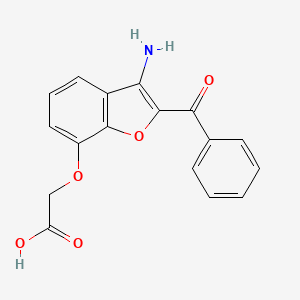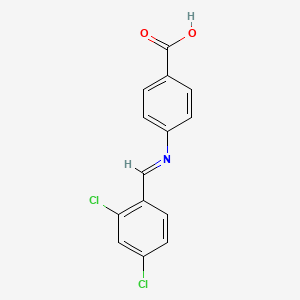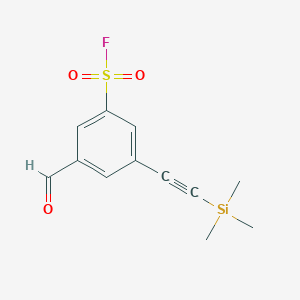
Ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of cinnamic acid esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of 4-ethoxy-3-methoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-ethoxy-3-methoxycinnamic acid or 4-ethoxy-3-methoxybenzaldehyde.
Reduction: Ethyl 3-(4-ethoxy-3-methoxyphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s ethoxy and methoxy groups enhance its ability to interact with biological membranes, potentially affecting membrane fluidity and permeability. Additionally, its phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, influencing protein function and signaling pathways.
Comparación Con Compuestos Similares
Ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate can be compared with other cinnamic acid esters, such as:
Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Lacks the ethoxy group, which may result in different chemical and biological properties.
Ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate: Contains a hydroxy group instead of an ethoxy group, potentially altering its reactivity and interactions with biological targets.
2-Ethylhexyl 3-(4-methoxyphenyl)prop-2-enoate: A longer alkyl chain ester, which may affect its solubility and application in different fields.
This compound stands out due to its unique combination of ethoxy and methoxy substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-12-8-6-11(10-13(12)16-3)7-9-14(15)18-5-2/h6-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMNCFHMMUZTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)OCC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate](/img/structure/B11942292.png)

![Thiazolidinone]](/img/structure/B11942299.png)







![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)

![1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11942362.png)
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)
